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molecular formula C16H16N4 B8617800 [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide CAS No. 921631-57-4

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide

Cat. No. B8617800
M. Wt: 264.32 g/mol
InChI Key: FMALLCKEZNKLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297713B2

Procedure details

4-bromopropylphenylcyanamide (0.125 g, 5 mmol) tris(dibenzylideneacetone) dipalladium (11.6 mg, 0.0126 mmol), N-methyl-5-cyanopyrroleboronic acid (0.150 g, 1 mmol), and potassium carbonate (0.276 g, 2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (2 mL) was added with stirring. Tri-tert-butylphosphine (0.0486 mL, 0.0252 mmol) was added to the mixture and allowed to stir until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate and filtered through a plug of silica gel, solvent was evaporated and the residue was flash chromatographed using 4/1 Hexane/THF to give (0.025 g, 18%) of [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-propylphenyl]cyanamide.
Name
4-bromopropylphenylcyanamide
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.276 g
Type
reactant
Reaction Step Three
Quantity
0.0486 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]#[N:13])=[CH:7][CH:6]=1.[CH3:14][N:15]1[C:19]([C:20]#[N:21])=CC=C1B(O)O.C(=O)([O-])[O-].[K+].[K+].[C:31](P(C(C)(C)C)C(C)(C)C)(C)([CH3:33])[CH3:32].[Br-]>C1COCC1>[C:20]([C:19]1[N:15]([CH3:14])[C:4]([C:5]2[CH:10]=[CH:9][C:8]([NH:11][C:12]#[N:13])=[C:7]([CH2:32][CH2:31][CH3:33])[CH:6]=2)=[CH:3][CH:2]=1)#[N:21] |f:2.3.4|

Inputs

Step One
Name
4-bromopropylphenylcyanamide
Quantity
0.125 g
Type
reactant
Smiles
BrCCCC1=CC=C(C=C1)NC#N
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Step Three
Name
Quantity
0.276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0.0486 mL
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Six
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial fitted with a septa
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was then diluted with 1/1 hexane/ethylacetate
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel, solvent
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)C1=CC(=C(C=C1)NC#N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.025 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 375.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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